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Compound Name: 3-Methoxyphenmetrazine

Cat. No.: B12728515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Methoxyphenmetrazine (3-MPM), also known by its IUPAC name 2-(3-methoxyphenyl)-3-

methylmorpholine, is a designer drug and a structural analog of phenmetrazine, a once-popular

anorectic with stimulant properties.[1] As a member of the substituted phenmetrazine class, 3-

MPM is of significant interest to the research community for its potential psychoactive effects

and as a novel psychoactive substance (NPS). This technical guide provides a comprehensive

overview of the chemical structure, properties, plausible synthetic routes, and expected

pharmacological profile of 3-MPM, based on available data and research on closely related

analogs. Due to the limited specific research on 3-MPM, this guide extrapolates information

from related compounds to provide a foundational understanding for researchers.

Chemical Structure and Properties
3-Methoxyphenmetrazine is a substituted phenylmorpholine. The core structure consists of a

morpholine ring with a methyl group at the 3-position and a 3-methoxyphenyl group at the 2-

position.
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Identifier Value

IUPAC Name 2-(3-methoxyphenyl)-3-methylmorpholine

Molecular Formula C₁₂H₁₇NO₂

Molecular Weight 207.27 g/mol

CAS Number 1350768-49-8

PubChem CID 54673871

SMILES CC1C(OCCN1)C2=CC(=CC=C2)OC

InChI

InChI=1S/C12H17NO2/c1-9-12(15-7-6-13-9)10-

4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-

2H3

Physicochemical Properties[1]
Property Value

XLogP3 1.9

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 2

Exact Mass 207.125928785

Monoisotopic Mass 207.125928785

Topological Polar Surface Area 30.5 Å²

Heavy Atom Count 15

Formal Charge 0

Complexity 198
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A specific, peer-reviewed synthesis protocol for 3-Methoxyphenmetrazine is not readily

available in the scientific literature. However, a plausible synthetic route can be adapted from

the published synthesis of its positional isomer, 3-methylphenmetrazine. The following

proposed synthesis is for informational purposes and should be adapted and optimized under

appropriate laboratory conditions.

Proposed Synthetic Pathway
The synthesis of 3-MPM can be envisioned as a multi-step process starting from 1-(3-

methoxyphenyl)propan-1-one.
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Step 1: Bromination

Step 2: Amination

Step 3: Reduction and Cyclization

1-(3-methoxyphenyl)propan-1-one

2-bromo-1-(3-methoxyphenyl)propan-1-one

Br2, HBr

2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)propan-1-one

Ethanolamine

1-(3-methoxyphenyl)-2-((2-hydroxyethyl)amino)propan-1-ol

NaBH4

3-Methoxyphenmetrazine

H2SO4

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Methoxyphenmetrazine.

Experimental Protocol (Adapted from a related
synthesis)
Step 1: α-Bromination of 1-(3-methoxyphenyl)propan-1-one

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12728515?utm_src=pdf-body-img
https://www.benchchem.com/product/b12728515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12728515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a solution of 1-(3-methoxyphenyl)propan-1-one in a suitable solvent (e.g., diethyl ether or

chloroform), add a solution of bromine (Br₂) dropwise at a controlled temperature, often in

the presence of a catalytic amount of hydrobromic acid (HBr).

The reaction mixture is stirred until the starting material is consumed, as monitored by thin-

layer chromatography (TLC).

The reaction is then quenched, and the product, 2-bromo-1-(3-methoxyphenyl)propan-1-one,

is extracted and purified.

Step 2: Reaction with Ethanolamine

The purified α-bromo ketone is dissolved in a suitable solvent (e.g., ethanol) and treated with

an excess of ethanolamine.

The reaction mixture is heated to reflux for several hours.

After cooling, the solvent is removed under reduced pressure, and the resulting intermediate,

2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)propan-1-one, is isolated.

Step 3: Reduction and Cyclization

The intermediate from Step 2 is dissolved in a suitable solvent (e.g., methanol) and treated

with a reducing agent such as sodium borohydride (NaBH₄) in portions at a low temperature.

After the reduction is complete, the reaction is carefully acidified with a strong acid, such as

concentrated sulfuric acid (H₂SO₄), to facilitate the intramolecular cyclization (ring closure) to

form the morpholine ring.

The final product, 3-Methoxyphenmetrazine, is then isolated and purified using standard

techniques such as column chromatography or crystallization.

Pharmacological Properties
Specific pharmacological data for 3-Methoxyphenmetrazine is not currently available in the

peer-reviewed literature. However, based on its structural similarity to other phenmetrazine

analogs, it is predicted to act as a monoamine transporter inhibitor and/or releasing agent.
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Expected Mechanism of Action
3-MPM is anticipated to interact with the dopamine transporter (DAT), norepinephrine

transporter (NET), and to a lesser extent, the serotonin transporter (SERT). This interaction

would lead to an increase in the extracellular concentrations of these neurotransmitters in the

synaptic cleft, resulting in stimulant effects.
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Caption: Hypothesized signaling pathway of 3-Methoxyphenmetrazine.

Monoamine Transporter Activity of Related Compounds
The following table summarizes the in vitro monoamine transporter activity of phenmetrazine

and its methyl- and fluoro-substituted analogs. This data can be used to infer the potential

activity of 3-MPM.
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Compound DAT IC₅₀ (μM) NET IC₅₀ (μM) SERT IC₅₀ (μM) Reference

Phenmetrazine 0.087 0.041 13.1 [2]

3-

Methylphenmetra

zine

>10 1.93 >10 [2]

4-

Methylphenmetra

zine

1.93 0.58 0.93 [2]

3-

Fluorophenmetra

zine

0.24 0.03 >10 N/A

Note: Lower IC₅₀ values indicate higher potency.

Based on these trends, it is plausible that 3-Methoxyphenmetrazine will exhibit significant

activity at DAT and NET, with weaker effects at SERT. The methoxy group at the 3-position of

the phenyl ring may influence its potency and selectivity compared to the methyl and fluoro

analogs.

Experimental Protocols for Pharmacological
Evaluation
To determine the precise pharmacological profile of 3-MPM, a series of in vitro assays are

required. The following are generalized protocols for assessing monoamine transporter activity.

Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of radiolabeled

monoamines into synaptosomes or cells expressing the respective transporters.

Workflow:
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Preparation Incubation Termination & Measurement Analysis

Prepare synaptosomes
or transporter-expressing cells

Incubate with 3-MPM
and radiolabeled

monoamine

Terminate uptake
(e.g., rapid filtration) Measure radioactivity Calculate IC50 value
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Caption: Experimental workflow for monoamine transporter uptake assay.

Methodology:

Preparation of Synaptosomes/Cells: Isolate synaptosomes from specific brain regions (e.g.,

striatum for DAT, hippocampus for SERT, cortex for NET) of rodents or use cultured cell lines

stably expressing the human recombinant monoamine transporters.

Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of 3-MPM or

a reference compound.

Initiation of Uptake: Add a fixed concentration of a radiolabeled monoamine substrate (e.g.,

[³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

Termination of Uptake: After a short incubation period, rapidly terminate the uptake process

by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove

unbound radioligand.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation

counting.

Data Analysis: Determine the concentration of 3-MPM that inhibits 50% of the specific uptake

(IC₅₀ value) by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay
This assay determines if a compound induces the release of pre-loaded radiolabeled

monoamines from synaptosomes or cells.
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Methodology:

Loading: Incubate synaptosomes or cells with a radiolabeled monoamine to allow for its

uptake into the cytoplasm.

Washing: Wash the preparations to remove extracellular radioligand.

Superfusion: Place the loaded synaptosomes or cells in a superfusion apparatus and

perfuse with buffer to establish a stable baseline of spontaneous efflux.

Drug Application: Introduce varying concentrations of 3-MPM into the superfusion buffer.

Fraction Collection: Collect fractions of the superfusate at regular intervals.

Quantification: Measure the radioactivity in each fraction to determine the amount of

released monoamine.

Data Analysis: Calculate the amount of release stimulated by 3-MPM above the basal efflux

and determine the EC₅₀ value (the concentration that produces 50% of the maximal effect).

Conclusion
3-Methoxyphenmetrazine is a designer drug with a chemical structure that suggests stimulant

properties mediated by the inhibition of monoamine transporters. While specific

pharmacological data for this compound is lacking, a comprehensive understanding can be

inferred from the study of its close analogs. The synthetic and analytical protocols outlined in

this guide provide a framework for researchers to produce and characterize 3-MPM and to

investigate its detailed pharmacological profile. Further research is necessary to fully elucidate

the specific receptor binding affinities, mechanism of action, and potential physiological effects

of this novel psychoactive substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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